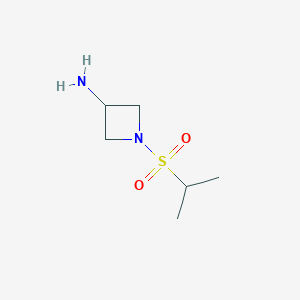

1-Propan-2-ylsulfonylazetidin-3-amine

Description

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

1-propan-2-ylsulfonylazetidin-3-amine |

InChI |

InChI=1S/C6H14N2O2S/c1-5(2)11(9,10)8-3-6(7)4-8/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

KCOYKSLHPJLYJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)N1CC(C1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Propan-2-ylsulfonylazetidin-3-amine typically involves the following steps:

Sulfonylation of Azetidine Derivatives

- Sulfonylation is commonly achieved by reacting azetidine derivatives with propan-2-ylsulfonyl chloride under basic conditions.

- The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the sulfonyl chloride, forming the sulfonamide linkage.

- Typical bases used include triethylamine or pyridine to scavenge HCl formed during the reaction.

- This step is crucial for introducing the propan-2-ylsulfonyl moiety at the nitrogen of the azetidine ring.

Introduction of the Amino Group at the 3-Position

- The 3-amino substituent can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) at the 3-position of azetidine.

- Alternatively, reductive amination of a 3-oxo or 3-formyl azetidine intermediate with ammonia or amine sources can be employed.

- Reduction methods include catalytic hydrogenation or chemical reduction using agents such as sodium cyanoborohydride (NaBH3CN).

- The reductive amination pathway allows for selective formation of primary or secondary amines depending on the amine source.

Representative Synthetic Route (Literature-Based)

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Azetidine-3-amine or 3-haloazetidine | Reaction with propan-2-ylsulfonyl chloride, base (e.g., Et3N) | 1-Propan-2-ylsulfonylazetidin-3-amine | Sulfonylation step |

| 2 | 3-oxoazetidine derivative + NH3 or amine | Reductive amination with NaBH3CN or catalytic hydrogenation | 3-amino substituted azetidine | Amination step |

This general approach is supported by patent literature describing sulfonylated azetidine compounds and their synthetic methods.

Detailed Reaction Conditions and Variations

Sulfonylation Reaction Parameters

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

- Temperature: Typically 0 °C to room temperature to control reactivity.

- Time: 1–24 hours depending on scale and reagent reactivity.

- Base: Triethylamine or pyridine in slight excess to neutralize HCl.

Reductive Amination Conditions

- Amine Source: Ammonia gas, aqueous ammonia, or primary/secondary amines.

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) preferred for mild conditions.

- Solvent: Methanol, ethanol, or aqueous buffer.

- pH: Slightly acidic to neutral to favor imine formation.

- Temperature: Room temperature to 50 °C.

- Time: Several hours to overnight for complete conversion.

Data Table: Example Yields and Purity from Literature

Research Discoveries and Advances

- Recent studies on related sulfonylated azetidine derivatives highlight the importance of stereocontrol during amination to obtain specific enantiomers with enhanced biological activity.

- Modifications on the sulfonyl group (e.g., propan-2-yl vs. ethyl or methyl sulfonyl) affect lipophilicity and pharmacokinetics , guiding synthetic choices.

- Development of one-pot sulfonylation and reductive amination protocols has improved efficiency and reduced purification steps.

- Alternative synthetic routes using azetidine ring formation from β-amino alcohol precursors followed by sulfonylation have been explored to improve overall yield and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-ylsulfonylazetidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted azetidines.

Scientific Research Applications

1-Propan-2-ylsulfonylazetidin-3-amine has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Propan-2-ylsulfonylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs of Azetidin-3-amine Derivatives

The following table compares key structural and physicochemical properties of 1-Propan-2-ylsulfonylazetidin-3-amine with related azetidine-based amines:

Key Observations :

Comparison with Sulfur-Containing Amines

Sulfonyl and sulfanyl groups exhibit distinct electronic and steric profiles:

Key Observations :

- Electron-Withdrawing Effects : The sulfonyl group stabilizes adjacent negative charges, contrasting with the electron-donating methylthio group in benzimidazole derivatives .

- Synthetic Accessibility : Sulfonyl groups often require oxidation of sulfanyl precursors, as seen in ’s use of CS₂/KOH for thiol incorporation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propan-2-ylsulfonylazetidin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodology: The synthesis typically involves sulfonylation of azetidine derivatives under controlled conditions. Key steps include:

- Azetidine ring functionalization : Use of propan-2-ylsulfonyl chloride as a sulfonylation agent in anhydrous solvents (e.g., dichloromethane or acetonitrile) at 0–25°C .

- Amine protection/deprotection : Temporary protection of the amine group (e.g., with tert-butoxycarbonyl [Boc]) to prevent side reactions during sulfonylation .

- Optimization : Adjust reaction time (6–24 hours) and stoichiometric ratios (1:1.2 azetidine:sulfonyl chloride) to maximize yields. Monitor purity via HPLC or LC-MS .

Q. How can researchers characterize the molecular structure of 1-Propan-2-ylsulfonylazetidin-3-amine using spectroscopic techniques?

- Methodology:

- NMR spectroscopy : Use - and -NMR to confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH protons) and sulfonyl group (δ 1.2–1.4 ppm for isopropyl protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHNOS, exact mass: 190.07 g/mol) .

- X-ray crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .

Q. What safety precautions are critical when handling 1-Propan-2-ylsulfonylazetidin-3-amine in laboratory settings?

- Methodology:

- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential skin/eye irritation (based on analog azetidine compounds) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry approaches predict the reactivity of 1-Propan-2-ylsulfonylazetidin-3-amine in nucleophilic substitution reactions?

- Methodology:

- DFT calculations : Model transition states for sulfonamide bond cleavage using software like Gaussian or ORCA. Focus on bond dissociation energies (BDEs) and charge distribution .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities in AutoDock Vina .

Q. What strategies resolve contradictory biological activity data for this compound across different assay systems?

- Methodology:

- Assay standardization : Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity of observed effects .

Q. How can the compound’s stability under physiological conditions be systematically evaluated for drug development?

- Methodology:

- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy .

- Plasma stability assays : Test half-life in human plasma at 37°C to assess metabolic susceptibility .

Data Contradiction and Validation

Q. What analytical techniques differentiate between stereoisomers or polymorphs of 1-Propan-2-ylsulfonylazetidin-3-amine?

- Methodology:

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers .

- DSC/TGA : Analyze thermal behavior to identify polymorphic transitions .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

- Methodology:

- Variable-temperature NMR : Track rotational barriers of the sulfonyl group in DMSO-d vs. CDCl .

- MD simulations : Run 100-ns trajectories in GROMACS to map solvent-dependent conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.